molecular formula C14H11FN4 B8633691 4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine

4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine

Cat. No. B8633691
M. Wt: 254.26 g/mol
InChI Key: KLIMTBFBUSYWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine is a useful research compound. Its molecular formula is C14H11FN4 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-(4-Fluoro-phenyl)-2H-pyrazol-3-yl]-pyridin-2-ylamine

Molecular Formula

C14H11FN4

Molecular Weight

254.26 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-amine

InChI

InChI=1S/C14H11FN4/c15-11-1-3-12(4-2-11)19-13(6-8-18-19)10-5-7-17-14(16)9-10/h1-9H,(H2,16,17)

InChI Key

KLIMTBFBUSYWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=CC(=NC=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 mL vial is charged with 2-Chloro-4-[2-(4-fluoro-phenyl)-2H-pyrazol-3-yl]-pyridine (160 mg, 0.59 mmol), Tris(dibenzylideneacetone)dipalladium (54 mg, 0.058 mmol) and 2-(dicyclohexylphosphino)biphenyl (53.3 mg, 0.15 mmol) in dry THF (3 mL) and Argon is bubbled through the mixture for 5 min. Additional THF (1 mL) and LiHMDS (1M in toluene, 1.14 mL, 1.5 mmol) are added and the reaction mixture is heated at 65° C. for 14 hours. Then 5 mL of 3.0 M HCl solution is added and the mixture is stirred for 10 min. Additional water (10 mL) is added and the mixture is extracted with EtOAc (2×10 mL). The aqueous layer is separated and its pH is adjusted to 10 by adding saturated Na2CO3 aquaous solution. The mixture is then extracted with EtOAc three times and the organic layers are combined, washed with brine and dried over anhdrous Na2SO4. Removal of solvent gives the desired product (83 mg).
Name
2-Chloro-4-[2-(4-fluoro-phenyl)-2H-pyrazol-3-yl]-pyridine
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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